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Compound of Interest

Compound Name: Aurora kinase inhibitor-2

Cat. No.: B160856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation

of mitosis and are frequently overexpressed in various human cancers.[1] This has made them

attractive targets for the development of novel anti-cancer therapeutics. Aurora kinase
inhibitor-2 is a selective and ATP-competitive inhibitor of Aurora A and Aurora B kinases.[2]

These application notes provide detailed information on the solubility and preparation of

Aurora kinase inhibitor-2, along with protocols for its evaluation in biochemical and cell-based

assays.

Physicochemical and Biological Properties
Aurora kinase inhibitor-2 is an anilinoquinazoline compound that is cell-permeable.[3][4] It

functions as a potent and selective inhibitor of both Aurora A and Aurora B kinases by

competing with ATP for the kinase's binding pocket.[3]
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Property Value Reference

Molecular Formula C₂₃H₂₀N₄O₃ [5]

Molecular Weight 400.43 g/mol [5]

CAS Number 331770-21-9 [5]

Appearance White to yellow solid [6]

IC₅₀ (Aurora A) 310 nM [5]

IC₅₀ (Aurora B) 240 nM [5]

IC₅₀ (MCF-7 cells) 1.25 µM [4][5]

Solubility Data
The solubility of Aurora kinase inhibitor-2 has been determined in various solvents. It is

important to note that for in vitro assays, freshly opened, anhydrous DMSO is recommended as

hygroscopic DMSO can negatively impact solubility.[3][6] For some preparations, ultrasonic

treatment may be necessary to achieve complete dissolution.[5][7]

In Vitro Solubility
Solvent Concentration Notes Reference

DMSO
100 mg/mL (249.73

mM)

Ultrasonic treatment

may be required.
[5][7]

DMSO
80 mg/mL (199.78

mM)

Use fresh, anhydrous

DMSO.
[3]

DMSO 5 mg/mL - [8]

Water Insoluble - [3]

Ethanol Insoluble - [3]

In Vivo Formulation Solubility
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Solvent System Concentration Reference

10% DMSO + 90% (20% SBE-

β-CD in saline)
≥ 2.5 mg/mL (6.24 mM) [5]

10% DMSO + 90% corn oil ≥ 2.5 mg/mL (6.24 mM) [5]

10% DMSO + 40% PEG300 +

5% Tween-80 + 45% saline
≥ 2.08 mg/mL (5.19 mM) [5]

Preparation of Solutions
Proper preparation of stock and working solutions is critical for obtaining reliable and

reproducible experimental results.

Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

Aurora kinase inhibitor-2 (solid)

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Vortex mixer

Ultrasonic bath (optional)

Protocol:

Calculate the mass of Aurora kinase inhibitor-2 required to prepare the desired volume of

a 10 mM stock solution (Molecular Weight = 400.43). For 1 mL of 10 mM stock, 4.0043 mg of

the inhibitor is needed.

Weigh the calculated amount of the inhibitor and transfer it to a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to the tube.

Vortex the solution thoroughly until the solid is completely dissolved.

If dissolution is difficult, sonicate the solution in an ultrasonic bath for short intervals until a

clear solution is obtained.[5]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months, protected

from light.[6]

Preparation of Formulations for In Vivo Use
This protocol provides a method for preparing a formulation suitable for in vivo experiments

using a co-solvent system.

Materials:

Aurora kinase inhibitor-2 stock solution in DMSO (e.g., 25 mg/mL)

PEG300

Tween-80

Sterile saline (0.9% NaCl)

Sterile tubes

Protocol:

Prepare the vehicle solution by mixing 40% PEG300, 5% Tween-80, and 45% saline. For 1

mL of vehicle, mix 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.

To prepare the final formulation, add 10% of the Aurora kinase inhibitor-2 stock solution in

DMSO to 90% of the prepared vehicle. For example, to prepare 1 mL of a 2.5 mg/mL final

concentration, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the vehicle.

Vortex the solution thoroughly to ensure it is clear and homogenous.[5]
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Experimental Protocols
Aqueous Solubility Determination (Turbidimetric
Method)
This protocol outlines a high-throughput method to determine the kinetic aqueous solubility of

Aurora kinase inhibitor-2.

Materials:

Aurora kinase inhibitor-2 (10 mM stock in DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

96-well clear bottom plate

Plate reader capable of measuring absorbance at a suitable wavelength (e.g., 620 nm)

Protocol:

Prepare a series of dilutions of the 10 mM Aurora kinase inhibitor-2 stock solution in

DMSO.

In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

Add 2 µL of each inhibitor dilution in DMSO to the PBS-containing wells, resulting in a final

DMSO concentration of 1%. This will create a range of final inhibitor concentrations.

Include control wells with 2 µL of DMSO in 198 µL of PBS as a blank.

Seal the plate and shake for 2 hours at room temperature.

Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

The aqueous solubility is the concentration at which a significant increase in turbidity is

observed compared to the blank, indicating precipitation of the compound.
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In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™
Assay)
This protocol describes a method to determine the IC₅₀ value of Aurora kinase inhibitor-2
against Aurora A or Aurora B using a luminescence-based kinase assay.[9][10]

Materials:

Recombinant human Aurora A or Aurora B kinase

Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

ATP

Kinase assay buffer

Aurora kinase inhibitor-2 (serial dilutions)

ADP-Glo™ Kinase Assay Kit

White, opaque 384-well plates

Luminometer

Protocol:

Prepare serial dilutions of Aurora kinase inhibitor-2 in the kinase assay buffer containing a

final DMSO concentration of 1%.

In a 384-well plate, add 1 µL of each inhibitor dilution. For positive (100% activity) and

negative (0% activity) controls, add 1 µL of the buffer with 1% DMSO.

Add 2 µL of the Aurora kinase (A or B) solution to the inhibitor and positive control wells. Add

2 µL of kinase assay buffer to the negative control wells.

Prepare a substrate/ATP mixture in the kinase assay buffer.

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to all wells.
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Incubate the plate at room temperature for 60 minutes.

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™

Reagent to each well.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30 minutes.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the positive and

negative controls.

Plot the percent inhibition versus the logarithm of the inhibitor concentration and use non-

linear regression analysis to determine the IC₅₀ value.

Cell-Based Proliferation Assay (MTT Assay in MCF-7
Cells)
This protocol details a method to assess the anti-proliferative effect of Aurora kinase
inhibitor-2 on the MCF-7 breast cancer cell line.[2][11]

Materials:

MCF-7 cells

Complete growth medium (e.g., EMEM with 10% FBS, 0.01 mg/mL human insulin, and 1%

penicillin-streptomycin)

Aurora kinase inhibitor-2 (serial dilutions in complete growth medium)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well tissue culture plates

Humidified incubator (37°C, 5% CO₂)

Microplate reader

Protocol:

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete

growth medium and allow them to attach overnight.

The next day, remove the medium and replace it with 100 µL of fresh medium containing

serial dilutions of Aurora kinase inhibitor-2. Include vehicle control wells (e.g., 0.1%

DMSO).

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

After the incubation period, add 20 µL of MTT solution to each well and incubate for another

4 hours.

Carefully aspirate the medium containing MTT.

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

Gently shake the plate for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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